2-Fluoro-6-(2,2,2-trifluoroethoxy)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5F4NO |
|---|---|
Molecular Weight |
195.11 g/mol |
IUPAC Name |
2-fluoro-6-(2,2,2-trifluoroethoxy)pyridine |
InChI |
InChI=1S/C7H5F4NO/c8-5-2-1-3-6(12-5)13-4-7(9,10)11/h1-3H,4H2 |
InChI Key |
FOAJBGJFUOVPSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)OCC(F)(F)F |
Origin of Product |
United States |
Reactivity and Chemical Transformation Studies
Reactivity of the Pyridine (B92270) Ring
The pyridine ring in this compound is susceptible to nucleophilic attack, a reactivity pattern significantly influenced by the substituents.
Regioselectivity and Chemoselectivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) reactions on pyridine derivatives are common and synthetically useful. youtube.com For substituted pyridines, the positions ortho and para to the ring nitrogen are particularly susceptible to nucleophilic attack due to their electron-deficient nature. youtube.com In the case of 2-fluoro-6-(2,2,2-trifluoroethoxy)pyridine, the fluorine atom at the C-2 position is the primary site for nucleophilic displacement.
The regioselectivity is dictated by the electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group, which activates the C-2 and C-6 positions for nucleophilic attack. The fluorine atom, being a good leaving group in SNAr reactions, is preferentially displaced over the trifluoroethoxy group. nih.gov This is a common feature in the chemistry of halopyridines, where the order of leaving group ability is generally F > Cl > Br > I. nih.gov
Studies on related 2,6-disubstituted pyridines have shown that nucleophilic substitution occurs preferentially at the C-2 position when a good leaving group like fluorine is present. For instance, in the reaction of 2,3,6-trifluoropyridine (B1273225) with sodium ethoxide, substitution occurs preferentially at the C-2 position. researchgate.net
Influence of the Fluorine Substituent on Pyridine Ring Activation
The fluorine atom at the C-2 position plays a crucial role in activating the pyridine ring towards nucleophilic aromatic substitution. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, making it more susceptible to attack by nucleophiles. nih.gov
Research has demonstrated that fluoropyridines are significantly more reactive in SNAr reactions compared to their chloro-analogues. For example, 2-fluoropyridine (B1216828) reacts with sodium ethoxide in ethanol (B145695) approximately 320 times faster than 2-chloropyridine. nih.gov This enhanced reactivity is attributed to the superior ability of fluorine to stabilize the negatively charged Meisenheimer intermediate formed during the reaction, a key step in the SNAr mechanism. researchgate.netnih.gov
Furthermore, the presence of a trifluoromethyl group, another strongly electron-withdrawing group, further activates the pyridine ring. researchgate.net This additive effect of electron-withdrawing substituents makes compounds like 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) highly reactive towards nucleophiles. researchgate.net
Electrophilic Reaction Potential of the Pyridine Core
The pyridine ring is generally deactivated towards electrophilic substitution reactions due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq This effect is further intensified by the presence of the electron-withdrawing fluorine and trifluoroethoxy groups in this compound.
Electrophilic attack on the pyridine ring, if it occurs, is expected to proceed at the C-3 or C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions. uoanbar.edu.iq However, forcing conditions are typically required for such reactions, and the yields are often low. uoanbar.edu.iq The protonation of the pyridine nitrogen under acidic conditions, which are often employed in electrophilic substitutions, further deactivates the ring by creating a pyridinium (B92312) ion. uoanbar.edu.iq
While direct electrophilic substitution on the pyridine core of this specific compound is not extensively documented, studies on related fluorinated pyridines indicate that such reactions are challenging. For instance, the electrophilic fluorination of some pyridine derivatives requires potent fluorinating agents like Selectfluor®. nih.gov
Reactivity of the 2,2,2-Trifluoroethoxy Moiety
The 2,2,2-trifluoroethoxy group is generally considered stable, but its C-O bond can be cleaved under specific conditions.
Stability and Cleavage of the C-O(CF₃CH₂) Bond
The carbon-oxygen bond in the 2,2,2-trifluoroethoxy group is relatively strong due to the inductive effect of the trifluoromethyl group. This electron-withdrawing group strengthens the C-O bond, making it resistant to cleavage under many conditions.
However, cleavage of this bond can be achieved under certain hydrolytic conditions. The mechanism of this cleavage depends on the pH of the medium.
Acid-Mediated Cleavage: In the presence of a strong acid, the ether oxygen can be protonated. This is the first step in an Sₙ1-like or Sₙ2-type cleavage. An Sₙ1-like mechanism would involve the formation of a carbocation on the ethyl group, which is destabilized by the adjacent electron-withdrawing trifluoromethyl group. Therefore, an Sₙ2-type attack by a nucleophile on the protonated ether is more likely.
Base-Mediated Cleavage: Base-mediated cleavage of the C-O bond in the trifluoroethoxy group is generally difficult. The ethoxide is not a good leaving group, and the carbon atom is not highly activated towards nucleophilic attack under basic conditions. However, in some cases, intramolecular nucleophilic aromatic substitution can trigger the decomposition of related compounds, as seen in the case of flazasulfuron, where the electron-deficient nature of the pyridine ring substituted with a trifluoromethyl group facilitates the reaction. nih.gov
Interactive Data Table
Below is a summary of the key reactive sites and their expected behavior in this compound.
| Functional Group | Position | Reactivity Type | Conditions | Expected Outcome |
| Fluorine | C-2 | Nucleophilic Aromatic Substitution | With nucleophiles (e.g., alkoxides, amines) | Displacement of Fluorine |
| Pyridine Ring | C-3, C-5 | Electrophilic Aromatic Substitution | Strong electrophiles, harsh conditions | Low yield substitution |
| C-O Bond | 2,2,2-Trifluoroethoxy | Cleavage | Strong acid or specific enzymatic conditions | Hydrolysis to form 2-fluoro-6-hydroxypyridine |
Reactivity of the Fluoro Substituent
The fluorine atom at the C-2 position of the pyridine ring is particularly labile and susceptible to nucleophilic displacement. researchgate.netmdpi.comacs.org This reactivity is a hallmark of 2-halopyridines, with the C-F bond being more readily cleaved than C-Cl, C-Br, or C-I bonds in nucleophilic aromatic substitution reactions. nih.gov The high electronegativity of the nitrogen atom in the pyridine ring, combined with the electron-withdrawing nature of the fluorine itself and the trifluoroethoxy group at C-6, significantly activates the C-2 position towards nucleophilic attack.
Studies on various 2-fluoropyridines have consistently demonstrated the ease of fluorine displacement by a wide range of nucleophiles, including amines, alkoxides, and sulfur-based nucleophiles. nih.govpsu.edu This lability is a key feature that is exploited in the synthesis of a diverse array of substituted pyridines. The reaction conditions for these substitutions are often mild, a testament to the activated nature of the C-2 position. nih.govacs.org
The displacement of the fluorine atom in this compound typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.netmdpi.comacs.org This two-step process involves the initial attack of a nucleophile at the C-2 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is further stabilized by the electron-withdrawing nitrogen atom and the trifluoroethoxy group.
The second step involves the departure of the fluoride (B91410) ion, which is a good leaving group in this context, to restore the aromaticity of the pyridine ring and yield the substituted product. The rate-determining step is usually the formation of the Meisenheimer complex. The high electronegativity of fluorine plays a crucial role in accelerating this step by stabilizing the developing negative charge in the transition state. nih.gov
Table 1: Comparison of Leaving Group Ability in 2-Halopyridines
| Halogen | Relative Rate of Displacement by NaOEt in EtOH |
|---|---|
| F | 320 |
| Cl | 1 |
Data inferred from studies on 2-halopyridines. nih.gov
Derivatization and Functional Group Interconversions of the Compound Skeleton
The versatile reactivity of this compound allows for a wide range of derivatization and functional group interconversions, enabling the synthesis of a diverse library of compounds. nih.govnih.govdntb.gov.ua
The most common derivatization involves the nucleophilic displacement of the C-2 fluorine atom. A variety of nucleophiles can be employed to introduce different functional groups. For example, reaction with amines leads to the formation of 2-aminopyridine (B139424) derivatives, while reaction with alkoxides yields 2-alkoxypyridines. nih.govrsc.org
Functional group interconversions can also be performed on the substituents. For instance, if a nitro group were present on the ring, it could be reduced to an amino group, which could then be further modified. The trifluoroethoxy group is generally stable under many reaction conditions, but under harsh conditions, it could potentially be cleaved or modified.
Derivatization is a key strategy in analytical chemistry for improving the detectability and chromatographic properties of analytes. mdpi.com Reagents such as 2-hydrazinoquinoline (B107646) have been used for the derivatization of carboxylic acids, aldehydes, and ketones for LC-MS analysis. nih.gov While not directly applied to the title compound in the provided literature, such techniques could be adapted for its analysis or the analysis of its derivatives.
Table 2: Examples of Derivatization Reactions on the 2-Fluoropyridine Scaffold
| Reagent/Reaction Type | Functional Group Introduced | Reference |
|---|---|---|
| Amines (Amination) | -NHR, -NRR' | rsc.org |
| Alkoxides (Alkoxylation) | -OR | nih.gov |
| Hydrazines | -NHNH2 | nih.gov |
| Suzuki Coupling (with boronic acids) | -Aryl, -Heteroaryl | researchgate.net |
This table represents general derivatization strategies applicable to the 2-fluoropyridine core.
Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and for observing fluorine atoms directly.
In the proton NMR spectrum, the hydrogen atoms on the pyridine (B92270) ring would exhibit distinct signals. The protons at positions 3, 4, and 5 would appear as multiplets due to spin-spin coupling with each other and with the fluorine atom at position 2. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine atom and the trifluoroethoxy group. The two protons of the ethoxy (-OCH₂CF₃) group would likely appear as a quartet, split by the three adjacent fluorine atoms of the trifluoromethyl group.
General characteristics for similar substituted pyridines can be observed in the spectra of compounds like 2-phenylpyridine (B120327) and 2-(2-methoxyphenyl)pyridine, which show complex multiplets for the pyridine protons in the aromatic region of the spectrum. rsc.org
The ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms in the pyridine ring and the two carbons of the trifluoroethoxy side chain. The carbon atom bonded to the fluorine (C2) and the carbon bonded to the oxygen (C6) would be significantly shifted downfield. Furthermore, the signals for these carbons, as well as adjacent carbons, would exhibit splitting (coupling) due to the presence of the fluorine atoms, providing valuable connectivity information.
For comparison, the ¹³C NMR spectrum of 2-phenylpyridine shows six distinct signals for the pyridine ring carbons, with chemical shifts influenced by the substituent. rsc.org
¹⁹F NMR is crucial for characterizing fluorinated compounds. huji.ac.ilwikipedia.org This technique would show two distinct signals: one for the fluorine atom attached to the pyridine ring (C2-F) and another for the trifluoromethyl (-CF₃) group. The chemical shifts of these signals are highly sensitive to their electronic environment. wikipedia.org The C2-F signal would likely appear as a multiplet due to coupling with the ring protons. The -CF₃ signal would be expected to be a triplet, due to coupling with the two protons on the adjacent methylene (B1212753) (-CH₂-) group. nih.gov The large chemical shift range of ¹⁹F NMR allows for clear separation and analysis of these signals. huji.ac.ilwikipedia.org
The integration of ¹⁹F NMR signals can confirm the number of fluorine atoms in each distinct chemical environment. huji.ac.il
Mass Spectrometry (MS), Including High-Resolution Techniques
Mass spectrometry would be used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.govrsc.org The fragmentation pattern observed in the mass spectrum would offer further structural clues. Expected fragments would correspond to the loss of the trifluoroethoxy group, the CF₃ group, or other stable fragments from the pyridine ring.
The study of other fluorinated pyridine derivatives by mass spectrometry reveals characteristic fragmentation patterns, often involving the loss of fluorine or fluorinated side chains. nih.gov
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of 2-Fluoro-6-(2,2,2-trifluoroethoxy)pyridine would be expected to show characteristic absorption bands for:
C-F stretching vibrations from both the aromatic fluorine and the trifluoromethyl group.
C-O-C stretching vibrations of the ether linkage.
Aromatic C=C and C=N stretching vibrations characteristic of the pyridine ring. pw.edu.pl
C-H stretching and bending modes for the aromatic and aliphatic protons.
The introduction of substituents on the pyridine ring is known to cause shifts in the characteristic vibrational frequencies. pw.edu.pl
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound would likely display absorption bands in the UV region corresponding to π → π* and n → π* transitions within the substituted pyridine ring system. The position and intensity of these absorption maxima are influenced by the substituents on the aromatic ring.
Pyridine itself shows characteristic absorptions around 250-262 nm. researchgate.net The substitution pattern on the subject compound would be expected to shift these absorption bands. Studies on substituted pyridines and their N-oxides have shown how different functional groups affect the UV-Vis absorption spectra. acs.orgresearchgate.net
X-ray Crystallography for Solid-State Molecular Architecture Determination
As of the latest available data, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. Consequently, detailed experimental data regarding its solid-state molecular architecture, including unit cell dimensions, space group, and precise bond lengths and angles, are not available.
While crystallographic data exists for structurally related pyridine derivatives, direct extrapolation of these findings to predict the precise solid-state conformation and packing of this compound would be speculative. The unique combination and positioning of the fluoro, and 2,2,2-trifluoroethoxy substituents are expected to exert specific electronic and steric influences on the crystal packing and intermolecular interactions.
A future X-ray crystallographic study would be essential to unequivocally determine its three-dimensional structure in the solid state. Such an analysis would provide invaluable insights into:
The planarity of the pyridine ring.
The conformational orientation of the 2,2,2-trifluoroethoxy group relative to the aromatic ring.
The presence and nature of any intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, which govern the supramolecular assembly.
Without experimental crystallographic data, a comprehensive discussion on the solid-state molecular architecture of this specific compound cannot be provided.
No Published Computational Studies Found for this compound
Following a comprehensive search for computational and theoretical investigations into the chemical compound This compound , it has been determined that there is no publicly available scientific literature containing the specific data required to construct the requested article. Searches for detailed research findings related to Density Functional Theory (DFT) calculations or Ab Initio and Semi-Empirical Molecular Orbital (MO-SCF) studies for this exact molecule did not yield any relevant results.
The inquiry sought specific information, including data tables and detailed findings, for the following areas of study concerning this compound:
Density Functional Theory (DFT) Calculations:
Geometry Optimization and Conformational Analysis
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)
Prediction and Assignment of Vibrational Spectra
Thermodynamic Property Calculations
Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, F…F Interactions, Stacking)
Ab Initio and Semi-Empirical Molecular Orbital (MO-SCF) Studies
While general methodologies and studies on related compounds, such as other fluorinated pyridines, are available, these findings are not transferable to the subject compound. researchgate.netnih.govuleth.ca Computational chemistry is highly specific to the molecular structure, and the presence of the 2,2,2-trifluoroethoxy group introduces unique electronic and steric properties that would significantly differentiate its theoretical profile from simpler analogues like 2-fluoropyridine (B1216828) or 2-fluoro-6-(trifluoromethyl)pyridine (B1301170). researchgate.netnih.gov
Chemical suppliers list this compound as a commercially available compound, indicating its existence and use in synthesis. bldpharm.com However, this availability has not yet translated into published, in-depth computational research that would provide the necessary data to fulfill the detailed requirements of the requested article. Without primary research data on this specific molecule, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the requested article focusing on the computational and theoretical investigations of this compound cannot be generated at this time.
Computational and Theoretical Investigations
Reaction Mechanism Elucidation through Computational Transition State Modeling
Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational transition state modeling is a key technique used to map out the energy landscape of a reaction, identifying the most likely pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy relative to the reactants and products.
For 2-Fluoro-6-(2,2,2-trifluoroethoxy)pyridine, a primary reaction of interest is nucleophilic aromatic substitution (SNA_r_), where the fluorine atom is displaced by a nucleophile. The high electronegativity of the fluorine atom, coupled with the electron-withdrawing nature of the pyridine (B92270) ring and the trifluoroethoxy group, makes the C2 position susceptible to nucleophilic attack.
Computational modeling, typically using Density Functional Theory (DFT) methods, can be employed to investigate the mechanism of such a substitution. The process would involve:
Geometry Optimization: The three-dimensional structures of the reactants (this compound and the nucleophile), the transition state, and the products are optimized to find their lowest energy conformations.
Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state. This is a critical step, as the structure of the transition state provides insight into the bonding changes occurring during the reaction.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
For instance, in a reaction with a generic nucleophile (Nu⁻), the transition state would likely involve the partial formation of the C-Nu bond and the partial breaking of the C-F bond. The geometry and energy of this transition state would be influenced by solvent effects, which can also be modeled computationally.
By comparing the activation energies for different potential reaction pathways or for reactions with different nucleophiles, computational modeling can predict the feasibility and selectivity of the transformations of this compound.
Quantum Chemical Descriptors for Reactivity and Selectivity Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity and selectivity. These descriptors provide a quantitative basis for understanding and comparing the behavior of different molecules without the need for full reaction mechanism modeling, which can be computationally expensive. For this compound, these descriptors can offer valuable predictions about its chemical properties.
Commonly used quantum chemical descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. A low LUMO energy for this compound would suggest it is a good electrophile, particularly at the carbon atom attached to the fluorine. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the surface of a molecule. It reveals the regions that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles). For this compound, the MEP would likely show a region of positive potential around the C2 carbon, confirming its susceptibility to nucleophilic attack.
Fukui Functions: These descriptors identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron.
Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These values provide a general measure of a molecule's reactivity.
The following table illustrates the type of data that would be generated from a quantum chemical calculation for this compound. Note: The values presented here are hypothetical and for illustrative purposes only, as specific experimental or calculated data for this compound is not publicly available.
Table 1: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Hypothetical Value | Interpretation |
| HOMO Energy | -8.5 eV | Indicates the energy required to remove an electron. |
| LUMO Energy | -1.2 eV | Suggests a propensity to accept electrons. |
| HOMO-LUMO Gap | 7.3 eV | Reflects the chemical stability of the molecule. |
| Electronegativity (χ) | 4.85 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 3.65 eV | Indicates resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 3.23 eV | Quantifies the electrophilic character of the molecule. |
These descriptors, when calculated for a series of related compounds, can be used to build Quantitative Structure-Activity Relationship (QSAR) models. Such models can predict the biological activity or other properties of new, unsynthesized molecules, thereby guiding the design of compounds with desired characteristics. For example, in drug discovery, these computational approaches can help in designing pyridine derivatives with improved efficacy and pharmacokinetic properties. nih.gov
Synthetic Utility and Applications in Organic Synthesis
Building Block in the Construction of Complex Organic Molecules
The utility of 2-Fluoro-6-(2,2,2-trifluoroethoxy)pyridine as a building block stems primarily from the reactivity of the fluorine atom at the 2-position of the pyridine (B92270) ring. Generally, 2-fluoropyridines are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of the fluorine atom, combined with the electron-withdrawing nature of the pyridine nitrogen, activates the C-F bond towards attack by a wide range of nucleophiles. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, proceeds significantly faster than that of the analogous 2-chloropyridine. researchgate.net
Intermediate in the Synthesis of Agrochemicals and Functional Materials
Pyridine-based compounds are of significant importance in the agrochemical industry, forming the core of numerous fungicides, herbicides, and insecticides. nih.gov Fluorinated pyridine derivatives, in particular, are key intermediates for many modern agrochemicals due to the favorable properties conferred by fluorine, such as enhanced biological activity and metabolic stability. agropages.com For instance, the related compound, 2-Fluoro-6-(trifluoromethyl)pyridine (B1301170), is a crucial intermediate in the production of the fungicide picoxystrobin (B33183) and other crop protection agents. agropages.comgoogle.com
Given the structural similarity, this compound is a plausible candidate for use as an intermediate in the synthesis of novel agrochemicals. The trifluoroethoxy group can influence the compound's lipophilicity and binding characteristics, potentially leading to new active ingredients. However, despite the widespread use of related pyridine intermediates in the agrochemical sector, specific examples of commercial or developmental agrochemicals synthesized directly from this compound are not documented in the available scientific and patent literature. Similarly, while fluorinated bipyridines have been investigated for applications in functional materials like Organic Light-Emitting Diodes (OLEDs), there is no specific data on the use of this particular compound in materials science.
Precursor for Scaffold Diversity in Chemical Libraries
Chemical libraries composed of diverse small molecules are essential for identifying new lead compounds in drug and agrochemical discovery. The reactivity of this compound makes it an attractive precursor for generating such libraries. The reliable SNAr reaction at the 2-position allows for the parallel synthesis of a multitude of derivatives from a common starting material.
By reacting this compound with a diverse set of nucleophiles (e.g., various amines, alcohols, thiols), a library of compounds with different substituents at the 2-position can be rapidly assembled. This approach enables the exploration of the chemical space around the 6-(2,2,2-trifluoroethoxy)pyridine scaffold. Although this strategy is a standard practice in medicinal chemistry and the reactivity of 2-fluoropyridines is well-suited for this purpose nih.gov, there are no specific, published research findings or data tables documenting the synthesis of a chemical library based on this compound.
Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and agrochemical development. They involve synthesizing a series of related compounds (analogs) to determine how specific structural features influence biological activity. nih.gov The this compound scaffold offers several points for modification to conduct SAR studies:
| Position for Modification | Potential Synthetic Strategy | Purpose of Modification |
| Position 2 | Nucleophilic aromatic substitution (SNAr) of the fluorine atom. | Explore the effect of different substituents (amines, ethers, thioethers, etc.) on activity. |
| Pyridine Ring | Modification of the pyridine ring itself before or after introduction of the fluoro and trifluoroethoxy groups. | Determine the importance of the pyridine core and the position of substituents. |
| Trifluoroethoxy Group | Use of different fluorinated or non-fluorinated alcohols during synthesis. | Evaluate the role of the trifluoroethoxy moiety in biological interactions. |
This table outlines theoretical strategies for SAR studies based on the structure of this compound and general principles of medicinal chemistry.
By systematically creating and testing analogs, researchers can build a comprehensive understanding of the pharmacophore—the essential features required for biological activity. This knowledge guides the design of more potent and selective compounds. While SAR is a standard approach for optimizing pyridine-containing molecules nih.gov, no specific SAR studies centered on or initiated from this compound have been reported in the available literature.
Advanced Methodologies and Future Research Directions in Pyridine Fluoroalkoxy Chemistry
Development of Highly Chemo- and Regioselective Synthesis Pathways
The precise control of substituent placement on the pyridine (B92270) ring—known as regioselectivity—is a significant challenge in synthetic chemistry. For molecules like 2-Fluoro-6-(2,2,2-trifluoroethoxy)pyridine, achieving substitution at the desired 2- and 6-positions while avoiding reactions at other sites is crucial.
Research has focused on multi-step strategies that leverage the inherent reactivity of the pyridine nucleus. One effective method involves a sequence of C–H bond fluorination followed by a nucleophilic aromatic substitution (SNAr). nih.gov This approach allows for the site-selective installation of functional groups at positions alpha to the ring nitrogen. nih.gov For instance, direct fluorination of a pyridine derivative can be achieved, followed by the substitution of the newly introduced fluorine atom with an alkoxide, such as 2,2,2-trifluoroethoxide. The conditions for these SNAr reactions can be mild, expanding the range of functional groups that can be introduced. nih.gov
While direct functionalization at the ortho- and para-positions of pyridines is often straightforward, meta-selective C-H functionalization remains a considerable challenge. researchgate.net Recent strategies have been developed to introduce fluorinated groups at specific meta- or para-positions, highlighting the ongoing effort to gain complete control over pyridine functionalization. uni-muenster.dechemeurope.com Another innovative approach to overcome challenges in traditional cross-coupling reactions, such as the Suzuki–Miyaura reaction which can be inefficient for 2-substituted pyridines, involves the use of pyridine-2-sulfinates as effective nucleophilic coupling partners in palladium-catalyzed reactions. rsc.org
| Strategy | Description | Key Features | Relevant Positions | Citations |
| C–H Fluorination / SNAr | Two-step process involving initial site-selective fluorination followed by nucleophilic substitution of the fluoride (B91410). | Mild reaction conditions for SNAr; versatile for various nucleophiles. | α to Nitrogen (e.g., C2, C6) | nih.gov |
| Dearomatization-Rearomatization | Temporary dearomatization of the pyridine ring to enable functionalization at otherwise inaccessible positions, followed by rearomatization. | Access to meta-positions; involves multiple steps. | meta (C3, C5) | researchgate.net |
| Novel Coupling Partners | Use of alternative reagents like pyridine sulfinates in place of traditional boronic acids in cross-coupling reactions. | Overcomes instability and low reactivity of pyridine-2-boronates; high efficiency. | C2, C3, C4 | rsc.org |
| Directed Functionalization | Utilization of directing groups to guide catalysts to a specific C-H bond for activation and functionalization. | High regioselectivity; requires installation and removal of the directing group. | Site-specific | uni-muenster.dechemeurope.com |
Sustainable and Green Chemistry Approaches for Compound Preparation
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. fq-unam.orgresearchgate.net This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency. fq-unam.org For pyridine synthesis, this trend has led to the development of several sustainable methods. nih.gov
Key green approaches applicable to the synthesis of fluoroalkoxy pyridines include:
Use of Greener Solvents and Catalysts: Replacing hazardous solvents and stoichiometric reagents with environmentally benign alternatives. nih.gov
Alternative Energy Sources: Employing microwave irradiation or ultrasonic production to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. nih.gov
Biocatalysis: Utilizing enzymes or whole microorganisms to perform chemical transformations. Research has shown that engineered bacteria can produce pyridine derivatives from renewable biomass sources like lignin (B12514952). ukri.org This approach offers a sustainable route to valuable pyridine intermediates. ukri.org
Renewable Feedstocks: Developing synthetic pathways that start from renewable resources instead of petroleum-based feedstocks. For example, pyridines can be produced via the thermo-catalytic conversion of glycerol (B35011) (a biodiesel byproduct) with ammonia (B1221849) over zeolite catalysts. rsc.org
| Approach | Description | Example | Potential Benefit | Citations |
| Biocatalysis | Use of enzymes or microbes to catalyze reactions. | Engineered Rhodococcus jostii to convert lignin from biomass into pyridine-dicarboxylic acids. | Use of renewable feedstock, reduced waste. | ukri.org |
| Thermo-catalysis | High-temperature catalytic conversion. | Reaction of glycerol and ammonia over HZSM-5 zeolite to produce pyridines. | Valorization of waste streams (glycerol). | rsc.org |
| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. | One-pot, multi-component reactions for synthesizing fluorinated pyrrolopyridinones. | Increased reaction rates, higher yields, energy efficiency. | nih.govmdpi.com |
| Green Solvents/Catalysts | Employing environmentally friendly reaction media and catalysts. | Use of ionic liquids or water as solvents; development of recyclable catalysts. | Reduced environmental toxicity and waste. | researchgate.netnih.gov |
Exploration of Novel Reaction Catalysis for Functionalization
Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts is crucial for discovering new ways to functionalize complex molecules like this compound. Palladium-catalyzed cross-coupling reactions are workhorses in this field, but ongoing research seeks to expand their scope and efficiency. nih.gov
A significant advance has been the development of pyridine sulfinates as highly effective coupling partners in palladium-catalyzed reactions, overcoming the limitations of traditionally used pyridine boronates, especially for 2-substituted pyridines. rsc.org Furthermore, novel palladium-catalyzed methods, such as norbornene-mediated dehydrogenative annulation, have been reported for synthesizing complex fluoroalkyl-containing heterocycles. nih.gov
Beyond palladium, other transition metals are being explored. Ruthenium(II) complexes, for example, have demonstrated high efficacy in the catalytic oxidation of olefins. rsc.org Research into catalytic fluorination itself is also advancing, with the development of systems that can achieve challenging transformations like enantioselective fluorine/chlorine exchange, paving the way for the creation of chiral fluorinated molecules. acs.org
| Catalyst System | Reaction Type | Application | Citations |
| Palladium / Pyridine Sulfinates | Cross-Coupling | Forms C-C bonds with aryl halides; highly effective for 2-pyridyl systems. | rsc.org |
| Palladium / Norbornene | Dehydrogenative Annulation | Synthesis of 6-fluoroalkyl-phenanthridines from fluorinated imidoyl chlorides. | nih.gov |
| Ruthenium(II) Complexes | Catalytic Oxidation | Oxidation of olefins to carbonyl products. | rsc.org |
| **Bifunctional Catalysis (with NaHF₂) ** | Asymmetric Fluorination | Enantioselective S-F bond formation via halogen exchange. | acs.org |
Advanced Computational Modeling for Predictive Chemical Synthesis and Molecular Design
Computational chemistry has become an indispensable tool for modern synthetic planning and molecular design. mdpi.com Techniques like Computer-Aided Drug Design (CADD) and Density Functional Theory (DFT) allow chemists to model reaction pathways and predict molecular properties before embarking on lengthy and resource-intensive lab work. mdpi.comncl.ac.uk
For fluorinated pyridines, computational modeling can be applied to:
Predict Reaction Outcomes: Modeling can assess the feasibility of a proposed synthetic route and predict the major products and potential byproducts.
Understand Reaction Mechanisms: DFT studies can elucidate the step-by-step mechanism of a catalytic reaction, providing insights that can be used to optimize conditions or design better catalysts. ncl.ac.uk
Molecular Design: Structure-based and ligand-based design approaches help in creating novel molecules with desired biological activities by modeling their interactions with target proteins. mdpi.comnih.gov
Integration with Machine Learning: A particularly powerful future direction is the combination of computational data with machine learning (ML) algorithms. ML models can be trained on large datasets from experiments or calculations to predict the success of a reaction under various conditions, enabling chemists to rapidly screen vast virtual libraries of potential reactions and identify the most promising candidates for synthesis. mit.edu
| Tool / Method | Application | Purpose | Citations |
| CADD (SBDD/LBDD) | Molecular Design | Designs new molecules by modeling interactions with biological targets. | mdpi.com |
| DFT | Mechanistic Studies | Elucidates reaction pathways and transition states to understand how a reaction works. | ncl.ac.uk |
| Machine Learning (ML) | Predictive Synthesis | Trains algorithms on reaction data to predict the outcome of new, untested reactions. | mit.edu |
| Molecular Modeling | Binding Assessment | Evaluates how well a designed molecule fits and binds to a target receptor. | nih.gov |
Integration with High-Throughput Screening for New Transformational Pathways
High-Throughput Screening (HTS), also known as High-Throughput Experimentation (HTE), is a revolutionary approach that allows chemists to run thousands of reactions in parallel to rapidly discover optimal reaction conditions or identify entirely new chemical transformations. sigmaaldrich.comunchainedlabs.com This is achieved by using automated robotic systems to dispense reagents into multi-well plates, allowing for the systematic variation of catalysts, ligands, bases, solvents, and stoichiometry. unchainedlabs.comnih.gov
For the synthesis of compounds like this compound, HTS is invaluable for optimizing complex multi-component reactions, such as C-O or C-N cross-couplings. sigmaaldrich.com For example, desorption electrospray ionization mass spectrometry (DESI-MS) has been used as a high-throughput screening tool to identify optimal conditions for Suzuki cross-coupling reactions at a rate approaching 10,000 systems per hour. nih.gov
The vast amount of data generated by HTS is a perfect complement to the predictive power of machine learning. mit.edu By using HTS to generate large, high-quality datasets, chemists can train robust ML models that can accurately predict the outcomes of reactions outside the initial screen. mit.edu This synergy between automated experimentation and artificial intelligence represents the future of chemical synthesis, enabling the rapid discovery of novel, efficient, and selective pathways to valuable molecules.
| HTS Parameter | Description | Example Variables | Citations |
| Catalyst Screening | Testing a wide array of catalysts for a specific transformation. | Different palladium precatalysts, ligands (e.g., phosphines). | sigmaaldrich.comunchainedlabs.com |
| Reagent Screening | Evaluating various reagents and bases. | Different boronic acids, amines, organic and inorganic bases. | sigmaaldrich.comnih.gov |
| Solvent Screening | Testing the effect of different solvents on reaction yield and selectivity. | Aprotic, protic, polar, and nonpolar solvents. | unchainedlabs.com |
| Stoichiometry/Concentration | Varying the relative amounts of reactants and their overall concentration. | Reactant ratios, molarity. | unchainedlabs.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
